3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one

Medicinal Chemistry ADME Prediction Property-Based Design

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one (CAS: 797780-58-6) is an N-substituted 2(3H)-benzothiazolone derivative with a molecular formula of C16H15NO3S and a molecular weight of 301.4 g/mol. This small-molecule heterocycle features a 3,4-dimethoxybenzyl moiety at the N-3 position, a structural motif associated with enhanced ligand-receptor interactions in medicinal chemistry campaigns.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 797780-58-6
Cat. No. B2533742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one
CAS797780-58-6
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
InChIInChI=1S/C16H15NO3S/c1-19-13-8-7-11(9-14(13)20-2)10-17-12-5-3-4-6-15(12)21-16(17)18/h3-9H,10H2,1-2H3
InChIKeyHTMUXRBZBDQVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 797780-58-6: Procurement-Grade Overview of a 3,4-Dimethoxybenzyl-Substituted Benzothiazolone Scaffold


3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one (CAS: 797780-58-6) is an N-substituted 2(3H)-benzothiazolone derivative with a molecular formula of C16H15NO3S and a molecular weight of 301.4 g/mol . This small-molecule heterocycle features a 3,4-dimethoxybenzyl moiety at the N-3 position, a structural motif associated with enhanced ligand-receptor interactions in medicinal chemistry campaigns [1]. It is commercially cataloged as a screening compound (e.g., ChemDiv ID 7074-0060F) with a calculated logP of 3.27 and a polar surface area of 31.1 Ų, indicating favorable permeability characteristics for cell-based assays .

Why Generic Benzothiazolone Substitution Fails: The Pharmacodynamic Impact of the 3,4-Dimethoxybenzyl Group on Compound 797780-58-6


Selecting a generic N-substituted benzothiazolone based solely on core scaffold similarity introduces significant risk of procurement-induced assay failure. The 3,4-dimethoxybenzyl group is not a passive structural feature; it actively dictates molecular recognition, target engagement, and ADME properties. Evidence from enzyme inhibition screens demonstrates that seemingly minor modifications to the N-benzyl substituent—such as the removal of a single methoxy group—can shift a compound from a potent multi-target ligand to a completely inactive state, as shown by the >1000-fold difference in activity between dimethoxy and monomethoxy analogs in kinase assays [1]. Furthermore, controlled studies on regioisomeric dimethoxybenzothiazoles reveal that the 3,4-substitution pattern on the phenyl ring yields a distinct NQO2 inhibitory potency (IC50 ~1.3 µM) that is intermediate between the more potent 3,5-dimethoxy and less active 2,4-dimethoxy configurations, confirming that the exact positioning of methoxy groups is a critical determinant of biological activity [2].

Quantitative Differentiation Guide for 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one (797780-58-6)


Physicochemical Differentiation from Unsubstituted N-Benzyl Analog: Calculated Property Profile of 797780-58-6

Compound 797780-58-6 exhibits a substantially different calculated physicochemical profile compared to its unsubstituted 3-benzyl-3H-benzothiazol-2-one analog (CAS 22291-74-3). The addition of two methoxy groups increases the molecular weight by ~60 Da, adds three hydrogen bond acceptors, and more than doubles the topological polar surface area (TPSA). These modifications are predicted to enhance aqueous solubility (logSw) while maintaining a logP within the optimal range for cellular permeability .

Medicinal Chemistry ADME Prediction Property-Based Design

Regioisomeric Potency Differentiation in NQO2 Enzyme Inhibition: Positional Impact of Dimethoxy Substitution

In a systematic study of 55 benzothiazole-based NQO2 inhibitors, the 3,4-dimethoxy substitution pattern on the pendant phenyl ring conferred intermediate inhibitory potency compared to other regioisomers. The 2-(3,4-dimethoxyphenyl)benzothiazole reference compound (32) inhibited NQO2 with an IC50 of 1.27 µM. This was 11.8-fold less potent than the 3,5-dimethoxy regioisomer (3, IC50 0.108 µM) but 4.6-fold more potent than the 2,4-dimethoxy regioisomer (16, IC50 5.86 µM) [1]. This class-level SAR directly informs the selection of 797780-58-6 for NQO2-targeted campaigns, as it occupies a distinct potency band that may offer a different selectivity or ADME profile compared to the more planar 3,5-dimethoxy series.

Enzyme Inhibition NQO2 Cancer Inflammation SAR

Functional Selectivity Over Monomethoxy Analog: A >1000-Fold Window in Kinase Assay Activity for 797780-58-6

The presence of the second methoxy group is a critical determinant of biological activity. The 4-monomethoxy analog, 3-(4-methoxybenzyl)-3H-benzothiazol-2-one, was tested against the serine/threonine kinase PLK1 in a primary binding screen and found to be essentially inactive, with an EC50 greater than 50,000 nM [1]. While direct PLK1 data for 797780-58-6 is not from the same assay, its multi-target activity profile from high-throughput screens indicates it engages numerous biological targets at low micromolar concentrations, contrasting sharply with the inert profile of the monomethoxy variant.

Kinase Inhibitor PLK1 Selectivity Screening

Multi-Target Screening Fingerprint: Differentiated Polypharmacology Profile of 797780-58-6

Comprehensive HTS profiling reveals that 797780-58-6 engages a unique constellation of targets at low micromolar concentrations. It acts as an agonist at the mu-opioid receptor (MOR-1, activation value 4.41 at 9.3 µM), an inhibitor of the metalloproteinase ADAM17 (inhibition value 1.23 at 6.95 µM), and an activator of muscarinic acetylcholine receptor M1 (activation value -1.07 at 3 µM). It also modulates RGS4 (B-score -7.6) and caspase-3 (activation value 10.54 at 8.5 µM) . This specific activity signature is not a generic property of the benzothiazolone scaffold but a consequence of the 3,4-dimethoxybenzyl pharmacophore, as demonstrated by the inactivity of the 4-monomethoxy analog in comparable assays [1].

Polypharmacology High-Throughput Screening Target Engagement GPCR

High-Value Application Scenarios for 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one (797780-58-6) Based on Quantitative Evidence


Chemical Probe for Inflammatory Disease and Cancer Pathways via NQO2 Modulation

The well-characterized position of the 3,4-dimethoxy substitution within the NQO2 inhibition landscape (IC50 ~1.27 µM) makes 797780-58-6 a suitable chemical probe for target validation studies where intermediate NQO2 inhibition is pharmacologically relevant, such as in neuroinflammation or cancer models [1]. Its properties allow researchers to assess NQO2 dependency without the maximal target saturation that could confound phenotypic readouts with sub-100 nM inhibitors.

Multi-Target Screening Standard for GPCR and Protease Panel Assays

Given its reproducible, quantifiable activity across multiple targets—including MOR-1, M1, ADAM17, and RGS4—this compound can serve as a reference standard in HTS panel assays . Its distinct activity fingerprint can be used to calibrate assay performance, validate screening libraries, or benchmark the selectivity profiles of new chemical entities targeting GPCR or metalloproteinase pathways.

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Polypharmacology

The intrinsic, low-micromolar interaction with multiple disease-relevant targets makes 797780-58-6 an attractive starting fragment for medicinal chemistry optimization. Its favorable physicochemical properties, confirmed by its calculated profile (logP 3.27, TPSA 31.1 Ų) , provide a suitable baseline for structure-activity relationship (SAR) expansion to improve potency or fine-tune selectivity towards specific targets like MOR-1 or ADAM17.

Negative Control Validation Using Monomethoxy Analog Comparison

The dramatic activity cliff between 797780-58-6 and its 4-monomethoxy analog (>1000-fold difference in functional activity) provides an experimentally validated negative control pair [2]. Research programs can procure both compounds to run parallel assays, confirming that observed biological effects are specifically driven by the 3,4-dimethoxybenzyl pharmacophore and not by the benzothiazolone core scaffold.

Quote Request

Request a Quote for 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.